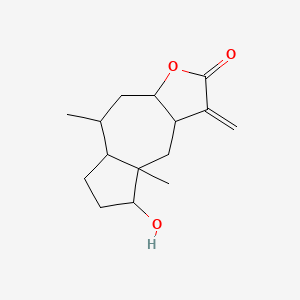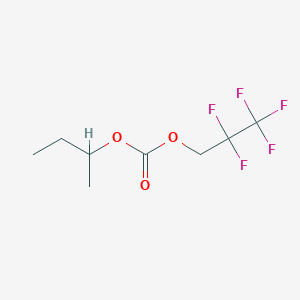
sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate: is an organofluorine compound known for its unique chemical properties, particularly its stability and reactivity due to the presence of fluorine atoms. This compound is used in various scientific and industrial applications, including as a building block in organic synthesis and in the development of specialized materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of sec-butyl alcohol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A common procedure includes:
Reactants: sec-Butyl alcohol and 2,2,3,3,3-pentafluoropropyl chloroformate.
Solvent: Anhydrous dichloromethane.
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction proceeds as follows:
sec-Butyl alcohol+2,2,3,3,3-pentafluoropropyl chloroformate→sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form sec-butyl alcohol and 2,2,3,3,3-pentafluoropropyl alcohol.
Reduction: The compound can be reduced to form sec-butyl alcohol and 2,2,3,3,3-pentafluoropropanol.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acidic or Basic Conditions: For hydrolysis, typically using dilute acids or bases.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: sec-Butyl alcohol and 2,2,3,3,3-pentafluoropropyl alcohol.
Reduction: sec-Butyl alcohol and 2,2,3,3,3-pentafluoropropanol.
Wissenschaftliche Forschungsanwendungen
sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate is utilized in various fields:
Chemistry: As a building block in the synthesis of complex fluorinated compounds.
Biology: In the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Potential use in drug delivery systems due to its stability and reactivity.
Industry: In the production of specialized materials such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism by which sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate exerts its effects is primarily through its reactivity with nucleophiles. The electron-withdrawing effect of the fluorine atoms makes the carbonate group more susceptible to nucleophilic attack, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2,2,3,3,3-pentafluoropropyl carbonate
- Methyl 2,2,3,3,3-pentafluoropropyl carbonate
- Bis(2,2,3,3,3-pentafluoropropyl) carbonate
Uniqueness
sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to its sec-butyl group, which provides different steric and electronic properties compared to its ethyl and methyl counterparts. This can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
Molekularformel |
C8H11F5O3 |
|---|---|
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
butan-2-yl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C8H11F5O3/c1-3-5(2)16-6(14)15-4-7(9,10)8(11,12)13/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
HXOMLXHWYNKKNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)OCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


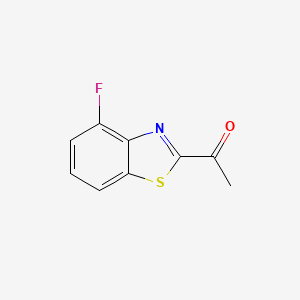
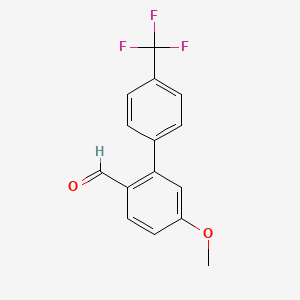
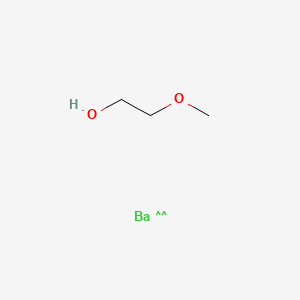
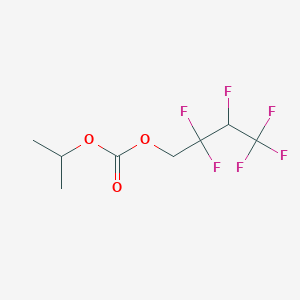
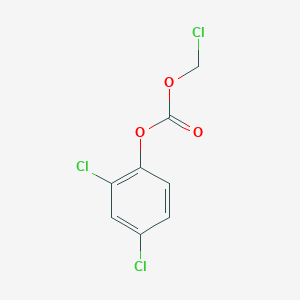
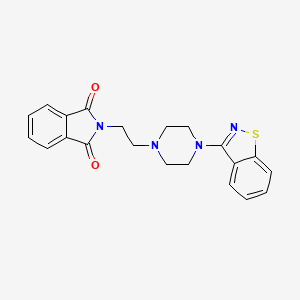
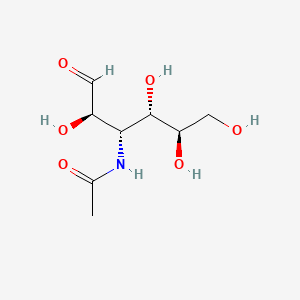
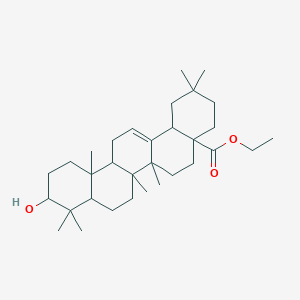
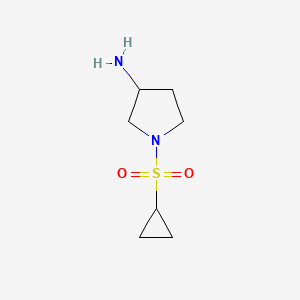
![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]](/img/structure/B12085702.png)



